molecular formula C10H5Cl2NO2 B3422400 5-Quinolinecarboxylic acid, 6,8-dichloro- CAS No. 25413-20-1

5-Quinolinecarboxylic acid, 6,8-dichloro-

Cat. No.: B3422400
CAS No.: 25413-20-1
M. Wt: 242.05 g/mol
InChI Key: VONPXNBYHCUWDQ-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Quinoline (B57606), a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental scaffold in heterocyclic chemistry. Current time information in Winnipeg, CA.acs.org Its unique electronic structure and ability to participate in a wide range of chemical reactions, including electrophilic and nucleophilic substitutions, make it a versatile building block for more complex molecules. nih.gov Quinoline and its derivatives are not merely laboratory curiosities; they are found in numerous natural products and have been developed for a wide array of applications, including medicinal chemistry, agrochemicals, and materials science. acs.orgresearchgate.net

The introduction of a carboxylic acid group to the quinoline framework gives rise to quinoline carboxylic acids, a class of compounds with significant scientific interest. The carboxylic acid moiety can act as a key interacting group in biological systems and provides a handle for further chemical modifications. nih.gov

Significance of Dichloro-Substitution Patterns

Specifically, the presence of two chlorine atoms can enhance the biological activity of quinoline derivatives. For instance, certain chloro-substituted quinolines have demonstrated significant antimalarial and insecticidal properties. nih.govnih.gov The 4,7-dichloroquinoline (B193633) core, for example, is a well-known intermediate for antimalarial drugs. nih.gov The substitution pattern dictates the molecule's ability to interact with biological targets. Studies on 5,7-dihalo-8-hydroxyquinoline ruthenium(II) complexes have shown that while the substitution pattern has a minor impact on cytotoxicity in some cancer cell lines, it does influence the chemical shifts in NMR spectra, indicating a change in the electronic environment of the molecule. acs.org

While specific research on the 6,8-dichloro substitution pattern is less common, it is expected that the presence of chlorine atoms at these positions would significantly impact the electron density of both the benzene and pyridine rings of the quinoline system, thereby influencing its reactivity and potential biological activity.

Overview of Research Trajectories for Quinoline Derivatives

Research into quinoline derivatives is a dynamic and continuously evolving field. A major focus of current research is the development of new therapeutic agents. Quinoline-based compounds are being investigated for a wide range of activities, including as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. acs.orgnih.goveurekaselect.com Recent studies have highlighted the potential of quinoline derivatives as kinase inhibitors for cancer therapy. Current time information in Winnipeg, CA.

Another significant research trajectory is the development of novel and more efficient synthetic methodologies for creating substituted quinolines. This includes the use of metal-free, regioselective C-H halogenation techniques, which offer a more atom-economical and environmentally friendly approach to synthesizing these compounds. rsc.orgrsc.org The Doebner and Pfitzinger reactions remain classic methods for synthesizing quinoline carboxylic acids, with ongoing research focused on improving their efficiency and substrate scope, particularly for electron-deficient anilines. acs.orgnih.gov

Furthermore, the exploration of quinoline derivatives in materials science continues to be an active area of research, with applications in areas such as organic light-emitting diodes (OLEDs).

Data on Dichloro-Substituted Quinoline Carboxylic Acids

Table 1: Physicochemical Properties of Isomeric Dichloro-Quinoline Carboxylic Acids (Computed)

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac) C₁₀H₅Cl₂NO₂242.052.813
5,7-Dichloroquinoline-8-carboxylic acid C₁₀H₅Cl₂NO₂242.053.013

*Data for Quinclorac and 5,7-Dichloroquinoline-8-carboxylic acid are from PubChem and are computed properties. nih.gov

Table 2: Experimental Data for a Related Dichloro-Quinoline Carboxylic Acid

Compound NamePropertyValue
3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac) Melting Point274 °C
Water Solubility0.065 mg/L (at pH 7, 20 °C)

*Data for Quinclorac is from PubChem. nih.gov

Synthesis of Dichloro-Substituted Quinoline Carboxylic Acids

The synthesis of a specific isomer like 6,8-dichloro-5-quinolinecarboxylic acid would likely involve a multi-step process. General synthetic strategies for quinoline carboxylic acids often employ the Doebner or Pfitzinger reactions. acs.orgnih.gov For instance, the Doebner reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov

A plausible synthetic route to 6,8-dichloro-5-quinolinecarboxylic acid could potentially start from a suitably substituted aniline, such as 2,4-dichloroaniline. However, the specific reaction conditions and the choice of the other reactants would need to be optimized to achieve the desired substitution pattern.

Alternatively, direct halogenation of a pre-formed quinoline-5-carboxylic acid could be explored. Recent advances in C-H activation and halogenation offer more direct routes to such compounds. rsc.orgrsc.org For example, a metal-free, regioselective C-H halogenation of 8-substituted quinolines has been developed, showcasing the potential for direct functionalization of the quinoline core. rsc.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dichloroquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-4-7(12)9-5(2-1-3-13-9)8(6)10(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONPXNBYHCUWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=C2N=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25413-20-1
Record name 6,8-dichloroquinoline-5-carboxylic acid
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Synthetic Methodologies and Reaction Pathways

De Novo Synthesis Approaches

De novo synthesis offers a versatile strategy for accessing specifically substituted quinolines. Established methods like the Combes, Doebner-Miller, and Friedländer syntheses provide frameworks for quinoline (B57606) ring formation. wikipedia.orgwikipedia.orgquimicaorganica.orgnih.govwikipedia.org

The core of any de novo synthesis of a quinoline is the cyclization reaction that forms the heterocyclic ring. Several classical methods are employed for this purpose:

Combes Synthesis: This method involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. quimicaorganica.orgnih.govwikipedia.org For the target molecule, a hypothetical route would involve a 3,5-dichloroaniline (B42879) derivative reacting with a suitable β-dicarbonyl compound. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org

Doebner-Miller Reaction: This reaction utilizes an aniline, an α,β-unsaturated carbonyl compound, and an acid catalyst to form quinolines. wikipedia.orgnih.govlookchem.com It is a variation of the Skraup synthesis and allows for the preparation of substituted quinolines. wikipedia.org

Friedländer Synthesis: This is a widely used method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. wikipedia.orgnih.govorganicreactions.orgresearchgate.netresearchgate.net A potential synthetic route to 6,8-dichloro-5-quinolinecarboxylic acid via this method would require a 2-amino-3,5-dichlorobenzaldehyde (B1290416) derivative and a three-carbon component that can provide the C2, C3, and C4 atoms of the quinoline ring along with the C5-carboxylic acid precursor.

A general representation of the Friedländer synthesis is shown below:

Friedländer Synthesis Mechanism

A general scheme of the Friedländer synthesis.

Introducing a carboxylic acid group at the C5 position is a significant challenge. One strategy involves using starting materials that already contain a carboxyl group or a precursor group that can be converted to a carboxylic acid. For example, in a Friedländer synthesis, the 2-aminobenzaldehyde precursor could potentially have a cyano or ester group at the appropriate position, which can be hydrolyzed to the carboxylic acid in a later step. Another approach is the direct carboxylation of a pre-formed 6,8-dichloroquinoline, though this can be challenging due to the directing effects of the existing substituents.

Functional Group Transformations and Derivatization

The reactivity of 6,8-dichloro-5-quinolinecarboxylic acid is dominated by its carboxylic acid and chloro-substituents, allowing for a range of functional group transformations.

The carboxylic acid group at the C5 position is readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and using an excess of the alcohol or removing water as it forms can drive the reaction to completion. masterorganicchemistry.com Other methods include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid for reaction with an alcohol. researchgate.net

Table 1: General Conditions for Esterification of Carboxylic Acids

Method Reagents Conditions
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄) Heat, often with removal of water wikipedia.orgmasterorganicchemistry.com
DCC Coupling Alcohol, DCC, DMAP (catalyst) Room temperature, anhydrous solvent researchgate.net

Amidation: The synthesis of amides from 6,8-dichloro-5-quinolinecarboxylic acid can be accomplished by reacting it with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid. Common methods include:

Conversion to an acyl chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the amide. masterorganicchemistry.com

Use of coupling agents: Reagents such as DCC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used to facilitate the direct coupling of carboxylic acids with amines. masterorganicchemistry.comresearchgate.net These reagents form a reactive intermediate with the carboxylic acid, which is then attacked by the amine.

Table 2: Common Reagents for Amidation of Carboxylic Acids

Reagent Description
Thionyl chloride (SOCl₂) Converts carboxylic acid to acyl chloride masterorganicchemistry.com
DCC/EDC Carbodiimide coupling agents masterorganicchemistry.comresearchgate.net

The chlorine atoms at the C6 and C8 positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr), although the reactivity is influenced by the electronic nature of the quinoline ring and the position of the substituents. The presence of the electron-withdrawing nitrogen atom in the quinoline ring activates the benzene (B151609) ring towards nucleophilic attack.

The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product.

Reaction with Amines and Alkoxides: The chlorine atoms can be displaced by various nucleophiles, including amines and alkoxides. The reaction with amines would lead to the corresponding amino-quinolines, while reaction with alkoxides would yield alkoxy-quinolines. The regioselectivity of the substitution (i.e., whether the C6 or C8 chlorine is more reactive) would depend on the specific reaction conditions and the nature of the nucleophile. Generally, the position para to the ring nitrogen (C6) might be more activated towards nucleophilic attack than the meta position (C8). However, steric hindrance can also play a significant role.

Detailed studies on the nucleophilic aromatic substitution reactions of 6,8-dichloro-5-quinolinecarboxylic acid itself are not widely reported in the general literature, but the principles of SNAr on haloquinolines are well-established. iipseries.org The reactivity of the chloro-substituents would likely be enhanced by the presence of the electron-withdrawing carboxylic acid group.

Reduction and Oxidation Reactions Affecting the Quinoline Core

The reactivity of the quinoline nucleus in 6,8-dichloro-5-quinolinecarboxylic acid is significantly influenced by its electron-deficient nature, a consequence of the two chlorine substituents. This affects both reduction and oxidation reactions.

Reduction Reactions: The catalytic hydrogenation of the quinoline ring is a primary method for modifying its core structure, typically leading to 1,2,3,4-tetrahydroquinolines. The choice of catalyst and reaction conditions is crucial for achieving high efficiency and selectivity. For instance, the hydrogenation of quinoline derivatives can be accomplished with high reactivity using ruthenium-based catalysts, such as [Ru(p-cymene)Cl₂]₂/I₂, which has been shown to be effective even at low catalyst loadings. dicp.ac.cn Palladium nanoparticles supported on nitrogen-doped carbon (Pd/CN) have also been developed for the sustainable hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions, affording high yields. rsc.org The ultra-small size and homogeneous dispersion of the palladium nanoparticles on the support contribute to the catalyst's high activity and stability. rsc.org

Controlling the partial hydrogenation to yield dihydroquinolines is a significant challenge due to the potential for over-reduction. nih.govresearchgate.net However, specialized catalytic systems have been developed to achieve this selectivity. A cobalt-amido cooperative catalyst, for example, facilitates the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines at room temperature using ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the reductant. nih.govresearchgate.net This method demonstrates broad functional group compatibility and is scalable. nih.gov

Table 1: Catalytic Systems for the Reduction of the Quinoline Core
Catalyst SystemProductKey FeaturesReference
[Ru(p-cymene)Cl₂]₂/I₂1,2,3,4-TetrahydroquinolinesHigh reactivity, effective at low catalyst loading (S/C up to 20,000/1). dicp.ac.cn
Pd/CN (Palladium on Nitrogen-doped Carbon)1,2,3,4-TetrahydroquinolinesSustainable method, mild conditions (50 °C, 20 bar H₂), high yields (86.6–97.8%). rsc.org
Cobalt-amido cooperative catalyst with H₃N·BH₃1,2-DihydroquinolinesHighly selective partial transfer hydrogenation at room temperature. nih.govresearchgate.net

Oxidation Reactions: Direct oxidation of the electron-poor dichloroquinoline core is generally challenging. However, oxidative transformations can be performed on functional groups attached to the ring system. For example, in the synthesis of related dichloroquinoline derivatives, an allyl alcohol can be oxidized to the corresponding chalcone (B49325) using reagents like Dess-Martin periodinane (DMP). durham.ac.uk This demonstrates that while the core may be resistant, peripheral functional groups can undergo oxidation, providing pathways to further functionalized molecules.

Green Chemistry Principles in Synthesis

Modern synthetic strategies for quinoline carboxylic acids increasingly incorporate green chemistry principles to reduce environmental impact, minimize hazardous waste, and improve efficiency. imist.ma This is particularly relevant for the synthesis of complex molecules like 6,8-dichloro-5-quinolinecarboxylic acid, which traditionally involves multi-step processes with potentially harsh reagents. imist.ma Key approaches include the use of solvent-free reaction conditions and the development of highly selective and reusable catalysts. imist.manih.gov

Solvent-Free or Reduced Solvent Methodologies

A significant advancement in the green synthesis of quinoline carboxylic acids is the move towards solvent-free reactions or the use of environmentally benign solvents. The Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, is a common route to quinoline-4-carboxylic acids. mdpi.com Modifications to this method have enabled its execution under greener conditions. researchgate.net

For example, an eco-friendly, one-pot multicomponent Doebner strategy has been developed using a dual green solvent system of water and ethylene (B1197577) glycol. researchgate.nettandfonline.comtandfonline.com This approach offers simple and mild reaction conditions, excellent conversion rates, and shorter reaction times. researchgate.net Other studies have demonstrated the synthesis of quinoline-4-carboxylic acid derivatives in the absence of a catalyst using ethanol (B145695) as a solvent under reflux, or through solvent-free reactions, sometimes aided by microwave irradiation. mdpi.comresearchgate.net The Friedländer synthesis, which condenses a 2-aminoaryl ketone with a carbonyl compound, has also been adapted to solvent-free conditions, often in conjunction with specialized catalysts like ionic liquids or nanocatalysts. nih.gov

Table 2: Green Solvents and Solvent-Free Conditions in Quinoline Carboxylic Acid Synthesis
Synthetic MethodSolvent SystemKey AdvantagesReference
Modified Doebner ReactionWater / Ethylene GlycolEco-friendly, mild conditions, high conversion rates. researchgate.nettandfonline.comtandfonline.com
Friedländer SynthesisSolvent-FreeReduced waste, often rapid reaction times with appropriate catalysts. nih.gov
Doebner ReactionEthanol (Reflux)Catalyst-free possibility, readily available solvent. researchgate.net
Doebner ReactionMicrowave-irradiated, Solvent-FreeRapid reaction times (1-2 minutes). researchgate.net

Catalyst Development for Enhanced Selectivity

Catalyst development is at the heart of modernizing the synthesis of quinoline derivatives, aiming for improved yields, milder conditions, and enhanced selectivity, particularly when dealing with electron-deficient precursors required for compounds like 6,8-dichloro-5-quinolinecarboxylic acid. nih.gov

For Doebner-type Reactions: The synthesis of quinoline-4-carboxylic acids from electron-deficient anilines often results in low yields under conventional conditions. nih.govacs.org To overcome this, catalysts such as BF₃·THF have been employed to improve reaction outcomes. nih.gov Brønsted acids like p-toluenesulfonic acid (p-TSA) have proven effective in green solvent systems, facilitating the condensation and cyclization steps to provide high yields in significantly reduced reaction times. tandfonline.comtandfonline.com Furthermore, solid acid catalysts like silica (B1680970) sulfuric acid offer the advantages of being efficient, reusable, and easily separable by filtration. researchgate.net

For Friedländer Synthesis: The Friedländer reaction has been optimized using a wide array of catalysts. nih.gov Molecular iodine has been reported as a highly efficient and mild catalyst for this annulation. rsc.org Ionic liquids, such as [Hbim]BF₄, have been shown to be effective and reusable catalysts, particularly under solvent-free conditions. nih.gov A variety of nanocatalysts have also been developed, including NiO nanoparticles, which can produce high yields in very short reaction times, and core-shell nanocatalysts like Fe₃O₄@SiO₂-APTES-TFA, which are also highly active and work under solvent-free conditions. nih.gov Heterogeneous catalysts such as nanocrystalline sulfated zirconia, montmorillonite (B579905) K-10, and zeolites have been successfully used, offering the benefits of mild conditions and simple work-up procedures. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6,8-dichloro-5-quinolinecarboxylic acid, ¹H and ¹³C NMR would be indispensable.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system. The precise chemical shifts (δ) and coupling constants (J) would be critical for assigning the protons at the C2, C3, C4, and C7 positions. The proton on the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would reveal signals for each of the ten carbon atoms in the quinoline core and the carboxylic acid. The carbons bearing chlorine atoms (C6 and C8) would exhibit chemical shifts influenced by the electronegativity of the chlorine atoms. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to correlate the proton and carbon signals, confirming the connectivity of the atoms within the molecule.

While no specific NMR data for 6,8-dichloro-5-quinolinecarboxylic acid is available, data for other quinoline carboxylic acids, such as amides of quinoline-3-carboxylic acid, have been reported and demonstrate the utility of this technique in confirming molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

For 6,8-dichloro-5-quinolinecarboxylic acid (C₁₀H₅Cl₂NO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The calculated exact mass is approximately 240.97 g/mol . A key feature in the mass spectrum would be the isotopic pattern characteristic of a molecule containing two chlorine atoms, with the [M], [M+2], and [M+4] peaks appearing in a distinctive ratio.

Electrospray ionization (ESI) is a soft ionization technique that would likely be employed to generate the molecular ion. Fragmentation of the parent ion under tandem MS (MS/MS) conditions could involve the loss of the carboxylic acid group (CO₂H), water (H₂O), or chlorine atoms, providing further confirmation of the structure. For instance, studies on related compounds like quinine (B1679958) charge transfer complexes have utilized ESI-MS to confirm the composition of the complexes. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of 6,8-dichloro-5-quinolinecarboxylic acid would be expected to show characteristic absorption bands. A strong, broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A sharp, intense peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. Vibrations associated with the C=C and C=N bonds of the quinoline ring would appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations would be observed at lower frequencies, typically below 800 cm⁻¹. Studies on similar molecules, such as 6,7-dichloro-2-methyl-5,8-quinolinedione, have shown the utility of IR spectroscopy in distinguishing between isomers based on the carbonyl stretching frequencies. acs.orgdurham.ac.uk

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic ring system and the C-Cl bonds. Surface-Enhanced Raman Scattering (SERS) could be employed to enhance the signal if needed. cymitquimica.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov If a suitable single crystal of 6,8-dichloro-5-quinolinecarboxylic acid could be grown, this technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice.

This method would definitively confirm the substitution pattern of the chlorine atoms and the carboxylic acid group on the quinoline ring. For example, the crystal structure of a related compound, 3,7-dichloroquinoline-8-carboxylic acid (the herbicide quinclorac), has been determined, revealing details of its molecular geometry and intermolecular interactions, such as π–π stacking and hydrogen bonding. researchgate.netnih.gov

Table 1: Hypothetical Crystallographic Data Parameters for 6,8-dichloro-5-quinolinecarboxylic acid (Note: This table is for illustrative purposes only and is based on typical data for similar organic molecules.)

ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~9.8
α (°)90
β (°)~105
γ (°)90
Volume (ų)~970
Z4

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of non-volatile organic compounds. A reverse-phase HPLC method would likely be developed for 6,8-dichloro-5-quinolinecarboxylic acid.

A typical method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as formic acid or phosphoric acid in water), run under gradient or isocratic conditions. sielc.comsielc.com Detection would most likely be performed using a UV detector, set to a wavelength where the quinoline chromophore absorbs strongly. The development of such a method would be crucial for determining the purity of synthesized batches of the compound. For related quinoline carboxylic acids, HPLC methods have been established for their detection and quantification in various matrices. acs.orgnih.gov

Table 2: Illustrative HPLC Method Parameters (Note: This is a hypothetical starting point for method development.)

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, direct analysis of 6,8-dichloro-5-quinolinecarboxylic acid by GC would be challenging. lmaleidykla.lt

However, GC analysis could be performed after derivatization to a more volatile form, such as a methyl or silyl (B83357) ester. This process would involve reacting the carboxylic acid with a suitable derivatizing agent prior to injection into the GC system, which would typically be coupled to a mass spectrometer (GC-MS) for definitive identification. GC-MS methods have been developed for the analysis of other quinoline and quinoxaline (B1680401) carboxylic acid residues in various samples following appropriate derivatization. sciengine.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 6,8-dichloro-5-quinolinecarboxylic acid at the atomic level. These methods provide a theoretical framework to explore its stability, reactivity, and spectroscopic features.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For quinoline (B57606) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine key electronic parameters. researchgate.net These calculations can elucidate the distribution of electron density and identify reactive sites within the molecule.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the compound; a smaller gap suggests higher reactivity. sci-hub.se For similar dichloro-substituted quinoline structures, DFT studies have been instrumental in calculating these frontier molecular orbitals and related reactivity descriptors. nih.gov The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the electrophilic and nucleophilic regions of the molecule, which is critical for predicting how it will interact with other molecules. eurjchem.commdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Dichloro-Substituted Quinoline Derivative

ParameterValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating ability
LUMO Energy-2.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.3 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DMeasures the polarity of the molecule

Note: The values in this table are representative and based on studies of similar compounds. Specific values for 6,8-dichloro-5-quinolinecarboxylic acid would require dedicated calculations.

Ab Initio Methods for Geometric Optimization

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and more advanced techniques, are employed for the precise determination of molecular geometries. researchgate.net Geometric optimization aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov

For complex molecules like 6,8-dichloro-5-quinolinecarboxylic acid, a combination of DFT and ab initio methods can provide a comprehensive understanding of its structure. researchgate.net The optimized geometry is a prerequisite for accurate predictions of other molecular properties, including vibrational frequencies and electronic spectra.

Molecular Docking and Simulation Studies (Non-Human Specific Targets)

Molecular docking and simulation studies are computational techniques used to predict the interaction between a small molecule (ligand) and a larger molecule, typically a protein (receptor). These methods are vital for understanding the potential biological activity of compounds like 6,8-dichloro-5-quinolinecarboxylic acid.

Ligand-Target Binding Prediction Methodologies

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling various conformations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity. nih.gov For quinoline derivatives, docking studies have been performed against various non-human targets, such as bacterial enzymes, to explore their potential as antimicrobial agents. mdpi.com For instance, studies on similar compounds have investigated their binding to enzymes like DNA gyrase. mdpi.com The binding affinity is often expressed as a docking score, with more negative values indicating a stronger interaction. mdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org Understanding the conformational preferences of 6,8-dichloro-5-quinolinecarboxylic acid is crucial, as different conformers can exhibit different biological activities. Computational methods can be used to explore the potential energy landscape of the molecule, identifying low-energy, stable conformations. rsc.org This information is essential for selecting the appropriate conformation for molecular docking studies to ensure the relevance of the predicted binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Excluding Clinical Outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity.

For quinoline derivatives, QSAR studies can provide insights into the structural features that are important for a particular biological effect. mdpi.com Molecular descriptors can include electronic properties (from DFT), steric parameters, and hydrophobic characteristics. By developing a QSAR model, it is possible to predict the activity of new, untested compounds and to gain a mechanistic understanding of how structural modifications influence activity. For example, a QSAR model might reveal that the presence and position of chloro substituents on the quinoline ring significantly impact its interaction with a specific non-human target.

Due to a lack of specific scientific literature focusing on the computational chemistry and theoretical investigations of 5-Quinolinecarboxylic acid, 6,8-dichloro-, it is not possible to generate an article that adheres to the provided outline and content requirements.

Therefore, the generation of a thorough, informative, and scientifically accurate article as requested is not feasible without dedicated research on the specified molecule. Any attempt to create the content would necessitate speculation or the inclusion of irrelevant data, which would violate the core instructions of the request.

Exploration of Mechanistic Biological Interactions in Model Systems

Enzyme Inhibition Studies in Cell-Free Systems

Quinolone carboxylic acids are a well-established class of compounds known to inhibit various enzymes. A prominent target for this class of molecules is dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. nih.gov Inhibition of DHODH can lead to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. Studies on various quinoline-4-carboxylic acid analogs have demonstrated their potential as inhibitors of L1210 dihydroorotate dehydrogenase. nih.gov

Another family of enzymes that quinoline-based compounds have been shown to inhibit are those that act on DNA, such as DNA methyltransferases. nih.gov For instance, certain quinoline-based analogs have demonstrated low micromolar inhibitory potency against human DNMT1. nih.gov Additionally, some quinoline (B57606) derivatives have been investigated as inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme of interest in cancer research. mdpi.com The activity of 6,7-dichloro-5,8-quinolinedione derivatives against the DT-diaphorase enzyme has also been reported, suggesting that chloro-substituted quinolines can interact with oxidoreductases. mdpi.com

Receptor Binding Assays in Isolated Receptors

Receptor binding assays are a fundamental tool in drug discovery and pharmacology to determine the affinity of a ligand for a receptor. These assays typically use a radiolabeled or fluorescently tagged ligand to compete with the test compound for binding to an isolated receptor. nih.govnih.gov Common formats for these assays include filtration-based methods and scintillation proximity assays (SPA). nih.gov

Currently, there is a lack of publicly available data from receptor binding assays for 6,8-dichloro-5-quinolinecarboxylic acid. Therefore, its specific receptor targets and binding affinities remain uncharacterized. Future research employing such assays would be necessary to identify any potential receptor-mediated activities of this compound.

Cellular Pathway Modulation in In Vitro Cellular Models (Non-Human Origin)

The effect of a compound on cellular pathways can be investigated using various in vitro models derived from non-human organisms. These studies can provide insights into the compound's mechanism of action at a cellular level.

Gene expression profiling, often performed using techniques like cDNA microarrays, can reveal how a compound alters the expression of numerous genes within a cell. This approach can help predict cellular responses to a chemical agent. nih.gov For example, gene expression profiling has been used to predict the apoptotic response of colon carcinoma cells to chemotherapeutic agents. nih.gov

There are no specific gene expression profiling studies available for 6,8-dichloro-5-quinolinecarboxylic acid in non-human cellular models. Such studies would be valuable in elucidating the cellular pathways modulated by this compound and in identifying potential biomarkers for its activity.

Investigating how a small molecule affects protein-protein interactions (PPIs) can uncover novel mechanisms of action. To date, no studies have been published that specifically analyze the impact of 6,8-dichloro-5-quinolinecarboxylic acid on protein-protein interactions.

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For quinoline carboxylic acids, SAR studies have identified key structural features necessary for target engagement.

For inhibitors of dihydroorotate dehydrogenase, three critical regions have been identified:

The C2 position: This position often requires bulky, hydrophobic substituents for potent inhibition. nih.gov

The C4 position: A carboxylic acid at this position is a strict requirement for activity. nih.gov

The benzo portion of the quinoline ring: Appropriate substitutions on this part of the molecule are crucial for inhibitory activity. nih.gov

The specific 6,8-dichloro substitution pattern of the compound falls into this third critical region. SAR studies of other quinoline derivatives, such as 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids, have shown that substitutions at these positions significantly impact antibacterial properties. nih.gov In that series, an amino group at the C-5 position was found to be optimal. nih.gov This highlights the sensitivity of biological activity to the nature and placement of substituents on the quinoline core.

The SAR for quinoline carboxylic acids suggests that the 6,8-dichloro substitutions in 6,8-dichloro-5-quinolinecarboxylic acid would significantly influence its interaction with biological targets. The electron-withdrawing nature of the chlorine atoms would alter the electronic properties of the quinoline ring system, potentially affecting its binding affinity and inhibitory potency against enzymes like DHODH.

Environmental Fate and Degradation Studies in Non Biological Systems

Photolytic Degradation Pathways

The degradation of chemical compounds by light, or photolysis, can be a significant environmental degradation pathway. Studies on quinolinecarboxylic acid herbicides provide insight into the potential photolytic behavior of 6,8-dichloro-5-quinolinecarboxylic acid.

Research on the photodegradation of two related quinolinecarboxylic acid herbicides, 7-chloro-3-methylquinoline-8-carboxylic acid (QMe) and 3,7-dichloroquinoline-8-carboxylic acid (QCl), in aqueous solutions revealed that their stability under irradiation is highly dependent on their specific chemical structure. fao.orgresearchgate.netaminer.cn In one study, UV irradiation led to the rapid degradation of QMe through a decarboxylation reaction, yielding 7-chloro-3-methylquinoline. fao.orgaminer.cn Conversely, the closely related dichlorinated compound, QCl, was found to be stable under both UV light and simulated sunlight irradiation. fao.orgresearchgate.netaminer.cn

Given that 6,8-dichloro-5-quinolinecarboxylic acid is also a dichlorinated quinolinecarboxylic acid, it may exhibit similar stability to QCl under environmental light conditions. However, the position of the chloro substituents and the carboxylic acid group on the quinoline (B57606) ring can significantly influence the molecule's electronic properties and, consequently, its susceptibility to photodegradation.

It is also noted that the presence of photosensitizers, such as titanium dioxide (TiO₂), can promote the complete mineralization of even stable compounds like QCl under simulated sunlight. fao.orgaminer.cn This suggests that in certain environmental compartments where such minerals are present, indirect photolysis could contribute to the degradation of 6,8-dichloro-5-quinolinecarboxylic acid.

Table 1: Photodegradation of Structurally Related Quinolinecarboxylic Acids

Compound Irradiation Conditions Degradation Pathway Finding Reference
7-chloro-3-methylquinoline-8-carboxylic acid (QMe) UV irradiation Decarboxylation Rapidly degraded fao.orgaminer.cn
3,7-dichloroquinoline-8-carboxylic acid (QCl) UV light and simulated sunlight No degradation observed Stable fao.orgresearchgate.netaminer.cn

Hydrolytic Stability Assessments

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Carboxylic acids, such as 6,8-dichloro-5-quinolinecarboxylic acid, are generally considered to be hydrolytically stable under typical environmental pH conditions (pH 5-9).

The carboxylic acid functional group itself is not susceptible to hydrolysis. The stability of the quinoline ring system, being aromatic, is also inherently high. Therefore, significant hydrolytic degradation of 6,8-dichloro-5-quinolinecarboxylic acid is not expected in natural aquatic environments.

While direct experimental data on the hydrolysis of this specific compound is not available in the reviewed literature, general organic chemistry principles indicate that the hydrolysis of such a compound would require extreme conditions, such as strong acids or bases at elevated temperatures, which are not characteristic of most natural ecosystems. nih.gov For instance, synthetic procedures involving the hydrolysis of ester or amide derivatives of similar quinoline carboxylic acids often necessitate harsh basic conditions to proceed. nih.gov

Sorption and Mobility in Environmental Matrices

The mobility of 6,8-dichloro-5-quinolinecarboxylic acid in the environment is largely governed by its sorption to soil and sediment particles. The extent of sorption is influenced by the physicochemical properties of both the compound and the environmental matrix, such as soil organic matter content, clay mineralogy, and pH. nih.gov

As an ionizable compound, the pH of the surrounding medium is a critical factor controlling the sorption of 6,8-dichloro-5-quinolinecarboxylic acid. The carboxylic acid group has a specific pKa value, and at pH values below its pKa, the compound will exist predominantly in its neutral, protonated form. At pH values above the pKa, it will be in its anionic, deprotonated (carboxylate) form.

Studies on quinoline and its derivatives have shown that the neutral species tend to be more hydrophobic and exhibit higher sorption to organic matter, while the charged species may interact with charged surfaces on clay minerals. unl.edudtu.dk For quinoline itself, which is a weak base, sorption is higher in acidic soils where it exists as a cation. unl.edu

For an acidic compound like 6,8-dichloro-5-quinolinecarboxylic acid, the anionic form will be prevalent in most neutral to alkaline soils and waters. This anionic form is expected to be relatively mobile due to electrostatic repulsion from negatively charged soil surfaces. However, in acidic soils, the neutral form will be more abundant, leading to increased sorption to soil organic matter. mdpi.com The presence of certain clay minerals and metal oxides can also provide sorption sites for the anionic form through surface complexation. nih.gov

The mobility of other ionizable herbicides has been shown to be highly dependent on soil pH and organic matter content. mdpi.com Therefore, the potential for leaching of 6,8-dichloro-5-quinolinecarboxylic acid to groundwater would be higher in soils with low organic matter content and a pH above the compound's pKa.

Table 2: Factors Influencing the Sorption of Quinoline Derivatives in Environmental Matrices

Factor Influence on Sorption Mechanism Reference
Soil/Sediment pH Higher sorption at pH < pKa The neutral form is more hydrophobic and sorbs to organic matter. unl.edumdpi.com
Soil/Sediment pH Lower sorption at pH > pKa The anionic form is more water-soluble and repelled by negatively charged soil surfaces. mdpi.com
Organic Matter Content Higher sorption Provides a nonpolar phase for the partitioning of the neutral form of the compound. nih.govunl.edu

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of quinoline (B57606) derivatives, such as the Doebner, Pfitzinger, and Skraup reactions, often involves harsh conditions, toxic reagents, and long reaction times, leading to low yields and significant environmental concerns. imist.manih.gov Future research will likely focus on developing greener and more sustainable synthetic methodologies for 6,8-dichloro-5-quinolinecarboxylic acid.

Emerging sustainable approaches for quinoline synthesis that could be adapted include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in classic reactions like the Pfitzinger and Doebner syntheses. imist.maiipseries.org This has been successfully applied to produce various quinoline-4-carboxylic acids. researchgate.net

Green Catalysts: The development and use of environmentally benign and reusable catalysts is a key area of green chemistry. ijpsjournal.comacs.org For instance, solid acid catalysts like Nafion NR50 have been effectively used in Friedländer quinoline synthesis under microwave conditions, offering high yields and catalyst recyclability. organic-chemistry.org

Solvent-Free or Green Solvent Systems: Shifting from hazardous organic solvents to water or solvent-free conditions is a significant step towards sustainability. imist.ma Recent modifications of the Doebner reaction have utilized dual green solvent systems, such as water and ethylene (B1197577) glycol, with catalysts like p-toluenesulfonic acid (p-TSA) to produce quinoline-4-carboxylic acids efficiently. researchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Quinoline Carboxylic Acids
ParameterTraditional Methods (e.g., Classic Doebner/Pfitzinger)Emerging Sustainable Methods
ConditionsHigh temperatures, long reaction timesMilder conditions, significantly shorter reaction times imist.ma
Reagents/CatalystsOften uses toxic reagents and strong acids/basesEmploys green, often reusable catalysts (e.g., Nafion, p-TSA) organic-chemistry.orgresearchgate.net
SolventsHazardous organic solventsWater, green co-solvents, or solvent-free conditions imist.maijpsjournal.com
YieldOften low to moderate imist.maGenerally moderate to excellent yields researchgate.net
Environmental ImpactHigh waste generationReduced waste, improved atom economy organic-chemistry.org

Advanced Computational Approaches for Structure-Function Prediction

In silico methods are becoming indispensable in drug discovery and materials science for predicting the properties and activities of novel compounds, thereby reducing the time and cost of experimental work. researchgate.net For 6,8-dichloro-5-quinolinecarboxylic acid, advanced computational approaches can provide deep insights into its structure-function relationships.

Future computational research could involve:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can build models that correlate the three-dimensional structure of quinoline derivatives with their biological activities, such as anticancer or antitubercular effects. nih.govmdpi.com These models can predict the activity of new analogs and highlight key structural features that can be modified to enhance potency. nih.gov

Molecular Docking and Dynamics: These techniques can be used to predict how 6,8-dichloro-5-quinolinecarboxylic acid interacts with specific biological targets at the molecular level. nih.govmdpi.com By simulating the binding pose and stability of the compound within the active site of proteins, researchers can identify potential mechanisms of action and design derivatives with improved binding affinity. nih.gov

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.comnih.gov Applying these predictions early in the research process can help in designing molecules with better drug-like profiles. nih.gov

Table 2: Computational Tools and Their Application to 6,8-dichloro-5-quinolinecarboxylic Acid Research
Computational MethodObjectivePotential Insights for 6,8-dichloro-5-quinolinecarboxylic acid
QSAR/3D-QSARCorrelate chemical structure with biological activity. nih.govresearchgate.netIdentify key structural features of the dichloro-quinoline scaffold that are crucial for its activity and guide the design of more potent analogs.
Molecular DockingPredict the preferred binding orientation of a molecule to a target. nih.govElucidate potential protein targets and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) driving its biological effects.
Molecular Dynamics SimulationsSimulate the movement of atoms and molecules over time to assess stability. nih.govEvaluate the stability of the compound-target complex and understand the dynamic nature of their interaction.
ADMET ProfilingPredict pharmacokinetic and toxicity properties. nih.govAssess its potential as a drug candidate by predicting its solubility, bioavailability, and potential toxicity. mdpi.com

Exploration of Undiscovered Mechanistic Biological Targets in Model Organisms

While the quinoline scaffold is known to interact with targets like DNA gyrase, the specific biological targets of many derivatives, including 6,8-dichloro-5-quinolinecarboxylic acid, remain unknown. mdpi.com The use of whole-organism models provides a powerful platform for discovering novel bioactivities and their underlying mechanisms.

Future research avenues include:

Zebrafish (Danio rerio) Models: Zebrafish are a valuable in vivo model for developmental toxicology and high-throughput screening due to their genetic homology with humans, rapid development, and transparent embryos. mdpi.comnih.gov Exposing zebrafish embryos to 6,8-dichloro-5-quinolinecarboxylic acid can reveal specific phenotypes, offering clues to its biological effects and potential toxicity. nih.govfrontiersin.org This model is particularly useful for studying effects on organ development, angiogenesis, and metabolism. mdpi.comnih.gov

Fruit Fly (Drosophila melanogaster) Models: Drosophila is a well-established model for genetic and drug screening, offering advantages like a short life cycle and the ability to model complex human diseases. nih.govfrontiersin.org It can be used to screen for compounds that modulate specific cellular pathways or reverse disease phenotypes, providing a means to identify the targets of 6,8-dichloro-5-quinolinecarboxylic acid in a complex biological system. nih.govnih.gov

Functional Proteomics: A functional proteomics approach, using the compound as a probe, can identify proteins that it directly binds to within a cell lysate. This has been used to identify novel targets for other quinoline drugs and could be applied to uncover the specific protein partners of 6,8-dichloro-5-quinolinecarboxylic acid. nih.gov

Integration with High-Throughput Screening for New Applications

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target or in a cell-based assay. nih.gov Integrating 6,8-dichloro-5-quinolinecarboxylic acid and a library of its rationally designed derivatives into HTS campaigns can accelerate the discovery of new therapeutic applications.

Future applications of HTS could focus on:

Drug Repurposing: Screening the compound against a wide array of biological targets and disease models could identify unexpected activities, a process known as drug repurposing. nih.gov

Discovery of Novel Bioactivities: HTS can be used to screen for a variety of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. benthamscience.com Automated platforms can perform these assays in a reliable and reproducible manner, significantly speeding up the discovery process. youtube.com

Synergistic Effects: HTS can also be employed to screen for synergistic interactions between 6,8-dichloro-5-quinolinecarboxylic acid and known drugs, potentially leading to new combination therapies with enhanced efficacy or reduced toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,8-dichloro-5-quinolinecarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via the Gould-Jacobs reaction, starting with aniline derivatives. Key steps include:

  • Cyclization of aniline precursors with diethyl ethoxymethylenemalonate under reflux (120–140°C) in acetic acid.
  • Chlorination using POCl₃ or SOCl₂ at 80–100°C to introduce chlorine atoms at positions 6 and 8.
  • Hydrolysis of ester intermediates (e.g., ethyl esters) with NaOH or HCl to yield the carboxylic acid group .
  • Optimize yields by controlling stoichiometry, reaction time, and purification via recrystallization (ethanol/water) .

Q. Which analytical techniques are most effective for confirming the structure and purity of 6,8-dichloro-5-quinolinecarboxylic acid?

  • Methodological Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., chlorine at 6 and 8, carboxylic acid at 5) using DMSO-d6 as a solvent. Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with adjacent chlorines .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>98%) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve ambiguities in substituent positions .

Q. How should researchers handle and store 6,8-dichloro-5-quinolinecarboxylic acid to ensure stability?

  • Methodological Answer:

  • Store in airtight, light-resistant containers at 4°C to prevent degradation.
  • Avoid contact with oxidizers (e.g., peroxides) to prevent hazardous decomposition (e.g., CO, NOx release).
  • Use PPE (gloves, goggles) and fume hoods during handling; neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can structural analogs of 6,8-dichloro-5-quinolinecarboxylic acid be used to study structure-activity relationships (SAR)?

  • Methodological Answer:

  • Compare analogs with varying substituent positions (e.g., 5,7-dichloro vs. 6,8-dichloro) in biological assays. For example:
CompoundKey FeaturesBiological Impact
5,8-Dichloro-2-quinolinecarboxylic acidCl at 5/8, COOH at 2Inhibits plant cellulose synthase
6,8-Dichloro-4-quinolinecarboxylic acidCl at 6/8, COOH at 4Enhanced antimicrobial activity
  • Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target enzymes .

Q. What strategies resolve contradictions in reported biological activity data for quinolinecarboxylic acid derivatives?

  • Methodological Answer:

  • Perform orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm target specificity.
  • Validate assay conditions: Adjust pH (6.5–7.5 for enzyme studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Use high-resolution mass spectrometry (HRMS) to verify compound integrity post-assay .

Q. How can computational modeling enhance the design of 6,8-dichloro-5-quinolinecarboxylic acid derivatives?

  • Methodological Answer:

  • Apply DFT calculations (e.g., Gaussian 09) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Perform molecular dynamics simulations (e.g., GROMACS) to study interactions with biological membranes or protein targets .

Q. What crystallographic challenges arise in resolving the structure of 6,8-dichloro-5-quinolinecarboxylic acid, and how are they addressed?

  • Methodological Answer:

  • Challenges include crystal twinning and weak diffraction. Mitigate by:
  • Growing crystals via slow evaporation (acetonitrile/ethyl acetate).
  • Using SHELXD for phase problem resolution and SHELXL for refinement with anisotropic displacement parameters .

Data Contradiction Analysis

Q. How to interpret conflicting data on the ecological toxicity of quinolinecarboxylic acids?

  • Methodological Answer:

  • Conduct QSAR modeling to correlate substituent patterns with toxicity endpoints (e.g., LC50 for aquatic organisms).
  • Validate with experimental biodegradation studies (OECD 301F) to assess persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.